3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone
Description
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation of this compound, providing detailed information about the chemical environment of individual nuclei within the molecule. Proton Nuclear Magnetic Resonance spectroscopy would reveal distinct signal patterns corresponding to the various proton environments present in the structure. The aromatic protons from both phenyl rings would appear in the characteristic downfield region, typically between 7.0 and 8.0 parts per million, with specific splitting patterns reflecting the substitution patterns on each ring.
The methylene protons of the propyl chain would exhibit characteristic multipicity and chemical shift values dependent on their proximity to the carbonyl group and aromatic systems. The methyl groups attached to the 2,6-positions of one phenyl ring would appear as equivalent singlets due to the symmetrical substitution pattern, while their chemical shift would reflect the electronic influence of the aromatic system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon would appear characteristically downfield, typically in the range of 170-220 parts per million for ketone carbons. The aromatic carbons would exhibit distinct chemical shifts based on their substitution patterns and electronic environments, with fluorine-bearing carbons showing characteristic coupling patterns due to the spin-active fluorine nucleus.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide a single signal corresponding to the fluorine substituent, with its chemical shift reflecting the electronic environment created by the aromatic ring and the influence of adjacent substituents. The fluorine nucleus also participates in coupling interactions with nearby carbon and hydrogen nuclei, providing additional structural information.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound under electron impact ionization conditions. The molecular ion peak would appear at mass-to-charge ratio 256, corresponding to the molecular weight of the compound. The fragmentation behavior follows predictable patterns based on the stability of resulting ionic species and the relative weakness of specific chemical bonds.
Primary fragmentation would likely involve cleavage of the propyl chain, generating fragment ions corresponding to the individual aromatic portions of the molecule. The 2,6-dimethylphenyl cation and the 3-fluorobenzoyl cation would represent major fragment peaks, with their relative intensities depending on the stability of these ionic species. Loss of the propyl chain as a neutral fragment would generate an acylium ion from the fluorinated aromatic portion, while alternative cleavage patterns might produce the dimethylphenyl cation.
Secondary fragmentation processes would involve further breakdown of the primary fragments, including loss of methyl groups from the dimethylphenyl fragment and potential loss of fluorine or carbon monoxide from the fluorobenzoyl fragment. The fragmentation pattern would serve as a molecular fingerprint for compound identification and provide insights into the relative bond strengths within the molecular structure.
| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure |
|---|---|---|
| Molecular Ion | 256 | [M]⁺- |
| Base Peak | Variable | Major fragment ion |
| Acylium Ion | 123 | [FC₆H₄CO]⁺ |
| Dimethylphenyl | 119 | [(CH₃)₂C₆H₃]⁺ |
Infrared Vibrational Signature Analysis
Infrared spectroscopy provides information about the vibrational modes of this compound, offering insights into functional group identification and molecular interactions. The most prominent feature in the infrared spectrum would be the characteristic carbonyl stretching vibration, typically appearing in the range of 1670-1780 wavenumbers for aromatic ketones. The precise frequency of this absorption would reflect the electronic environment of the carbonyl group and any conjugation effects with the adjacent aromatic system.
Aromatic carbon-hydrogen stretching vibrations would appear in the region around 3030 wavenumbers, while aliphatic carbon-hydrogen stretches from the methyl and methylene groups would be observed at slightly lower frequencies, typically between 2850-2960 wavenumbers. The aromatic ring vibrations would produce characteristic peaks in the fingerprint region below 1600 wavenumbers, with specific patterns reflecting the substitution patterns on each aromatic ring.
The carbon-fluorine bond would contribute a distinctive stretching vibration, typically appearing in the range of 1000-1400 wavenumbers, depending on the specific aromatic environment. Additional vibrational modes arising from aromatic carbon-carbon stretches, carbon-hydrogen bending vibrations, and out-of-plane deformation modes would provide a comprehensive vibrational fingerprint for compound identification and purity assessment.
The infrared spectrum would serve multiple analytical purposes, including functional group confirmation, compound identification through spectral matching, and qualitative assessment of sample purity based on the presence or absence of unexpected absorption bands.
Computational Chemistry Approaches
Computational methods provide powerful tools for investigating the electronic structure, molecular properties, and behavior of this compound at the atomic level. These theoretical approaches complement experimental measurements and offer predictive capabilities for understanding molecular interactions and reactivity patterns.
Density Functional Theory Calculations
Density Functional Theory calculations offer comprehensive analysis of the electronic structure and properties of this compound through quantum mechanical modeling approaches. These calculations provide optimized molecular geometries, electronic energy distributions, and various molecular properties that characterize the compound's behavior. Computational studies typically employ functional methods such as Minnesota M06-2X or Becke-3-Lee-Yang-Parr functionals with appropriate basis sets to achieve accurate results for organic molecules containing aromatic systems and heteroatoms.
The optimization process yields precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule in its ground state. Electronic energy calculations provide insights into the relative stability of different conformational states and the energy barriers associated with rotational processes around flexible bonds. The presence of fluorine and the extended aromatic system requires careful consideration of dispersion interactions and electron correlation effects in the computational methodology.
Density Functional Theory calculations also predict various molecular properties including dipole moments, polarizabilities, and electrostatic potential distributions. These properties influence the compound's interactions with solvents, other molecules, and potential binding sites in biological systems. The computational approach allows for systematic investigation of substituent effects and comparison with related compounds to understand structure-property relationships.
| Calculated Property | Computational Method | Significance |
|---|---|---|
| Optimized Geometry | Density Functional Theory/basis set | Ground state structure |
| Electronic Energy | Density Functional Theory/basis set | Relative stability |
| Dipole Moment | Density Functional Theory calculation | Polarity assessment |
| Vibrational Frequencies | Density Functional Theory calculation | Infrared predictions |
Conformational Stability Simulations
Conformational analysis through computational simulations provides detailed understanding of the flexibility and preferred orientations of this compound in different environments. These studies investigate the energy landscape associated with rotation around the flexible bonds connecting the aromatic rings to the propyl chain, identifying stable conformations and transition states between different structural arrangements. The simulations account for intramolecular interactions, steric hindrance effects, and electronic factors that influence conformational preferences.
Molecular dynamics simulations can explore the compound's behavior under various temperature and solvent conditions, providing insights into the thermal accessibility of different conformational states and the kinetics of interconversion between conformers. These calculations reveal the influence of the dimethyl substituents on the conformational flexibility and identify any restricted rotation patterns that might affect the compound's biological or chemical activity.
The conformational analysis includes investigation of the relative orientations between the two aromatic rings and their impact on the overall molecular shape and electronic properties. Different conformations may exhibit varying degrees of conjugation between the aromatic systems through the carbonyl group, leading to differences in electronic absorption spectra, reactivity patterns, and intermolecular interaction capabilities.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQSBQVMSNLMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644788 | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-76-2 | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with 3-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2,6-dimethylphenyl is coupled with 3-fluoropropiophenone using a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of 3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Methoxy derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- The compound serves as an essential building block in the synthesis of complex organic molecules. Its structure allows for various modifications, making it a versatile reagent in organic reactions. For instance, fluorinated compounds often exhibit enhanced biological activity and stability due to the presence of fluorine atoms, which can alter physical and chemical properties significantly .
Reactivity and Functionalization
- 3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone can undergo electrophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is crucial for developing new materials and pharmaceuticals .
Biological Research
Pharmacological Studies
- The compound has been investigated for its potential pharmacological effects. It has shown promise in studies related to enzyme interactions and as a probe in biochemical assays. Its structural features can influence its binding affinity to specific targets, which is beneficial for drug development and understanding metabolic pathways .
Anticancer Properties
- Case studies have highlighted the anticancer potential of related compounds. For example, modifications of structurally similar compounds have demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. These findings suggest that this compound may also possess similar therapeutic properties .
Industrial Applications
Production of Specialty Chemicals
- In the industrial sector, this compound is utilized in producing specialty chemicals and agrochemicals. Its unique properties make it suitable for formulating products with specific functionalities, such as improved efficacy or reduced toxicity in agricultural applications .
Flame Retardants
- The compound's fluorinated nature positions it as a candidate for developing new flame retardants. Research indicates that incorporating fluorinated compounds into materials can enhance their fire resistance while maintaining mechanical properties .
Data Tables
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemical Synthesis | Building block for organic reactions; enhances stability and reactivity | Used in synthesizing fluorinated derivatives |
| Biological Research | Investigated for pharmacological effects; potential anticancer properties | Induces apoptosis in cancer cell lines |
| Industrial Applications | Production of specialty chemicals; flame retardant development | Used in agrochemical formulations |
Case Studies
-
Anticancer Activity Study :
- A study investigated the effects of structurally similar compounds on leukemia cell lines, revealing that certain modifications led to over 90% apoptosis induction at specific concentrations. This underscores the potential of this compound in cancer therapeutics.
- Flame Retardant Efficacy :
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the activity of enzymes, or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone with structurally related compounds identified in the evidence. Key differences in substituents, steric effects, and electronic properties are highlighted.
Key Observations:
Steric Effects: The 2,6-dimethylphenyl group in the target compound creates significant steric hindrance compared to 2,3-dimethylphenyl analogs (e.g., 4'-chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone). This may reduce reactivity in sterically sensitive reactions, such as nucleophilic substitutions .
Electronic Effects: Fluorine’s electronegativity at the 3' position likely stabilizes the aromatic ring through electron withdrawal, contrasting with chlorine or bromine substituents (e.g., 4'-chloro or 4'-bromo analogs), which offer stronger inductive effects but lower electronegativity .
Synthetic Considerations: describes a general synthesis route for hydrazine derivatives using substituted acetophenones under acidic conditions. For example, electron-withdrawing groups (F, Cl) could slow condensation reactions compared to electron-donating methyl groups .
Potential Applications: Fluorinated analogs like the target compound may exhibit enhanced metabolic stability in pharmaceutical contexts compared to chlorinated or brominated derivatives. The 2,6-dimethylphenyl group’s steric bulk could favor applications requiring rigid molecular conformations, such as liquid crystal materials .
Biological Activity
3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone, also known as a fluorinated propiophenone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits unique structural features that may influence its interaction with various biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fluorine atom attached to the propanoyl group, which enhances its reactivity and biological activity. The presence of the dimethylphenyl moiety contributes to its lipophilicity and potential binding interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various pharmacological effects. For instance, compounds with similar structures have been shown to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth and progression .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce acetylation of α-tubulin suggests a potential role in disrupting microtubule dynamics, which is critical for cancer cell division .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar fluorinated compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .
Case Studies
- Anticancer Efficacy : A study examining the effects of fluorinated propiophenones on human cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. These findings support further investigation into their use as potential chemotherapeutic agents .
- Antimicrobial Screening : Another study assessed the antimicrobial activity of structurally related compounds against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl ring could enhance efficacy against these pathogens, suggesting a structure-activity relationship that merits further exploration .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Moderate | HDAC inhibition; membrane disruption |
| 4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone | High | High | Tubulin binding; metabolic interference |
| 4-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone | Low | Moderate | Unknown; needs further study |
Q & A
Q. Basic Research Focus
- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar column) quantifies purity >97%, with retention time matching reference standards .
- Melting Point Analysis : Sharp melting points (e.g., 77–82°C for related aryl ketones) indicate high crystallinity and purity .
- Elemental Analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .
What are the challenges in achieving regioselective fluorination during synthesis?
Advanced Research Focus
Regioselectivity in fluorination is influenced by electronic and steric factors. For 3'-fluoropropiophenone derivatives:
- Directing Groups : The 2,6-dimethylphenyl group sterically hinders meta/para positions, favoring fluorination at the ortho position.
- Fluorinating Agents : Selectivity using reagents like Selectfluor® or DAST varies; kinetic vs. thermodynamic control must be assessed via time-resolved -NMR .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination, while non-polar solvents favor radical pathways .
How should researchers handle discrepancies in bioactivity data across studies?
Advanced Research Focus
Contradictory bioactivity results (e.g., antifungal vs. inert behavior) may stem from:
- Impurity Profiles : Trace impurities (e.g., unreacted chloroacetamide) can mask true activity. Re-purify batches and re-test .
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines affect solubility and bioavailability. Standardize protocols per OECD guidelines.
- Metabolic Stability : Use LC-MS/MS to assess degradation products in vitro .
What methodologies are recommended for studying the ecological impact of this compound?
Q. Basic Research Focus
- PBT Assessment : Evaluate persistence, bioaccumulation, and toxicity using OECD 307 (soil degradation) and OECD 305 (bioconcentration in fish) .
- QSAR Modeling : Predict ecotoxicity via quantitative structure-activity relationships (e.g., ECOSAR) based on logP and molecular weight .
- Microcosm Studies : Simulate environmental fate in aquatic/terrestrial systems, measuring half-life under UV light and microbial activity .
How can reaction yields be improved for large-scale synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) reduce side reactions. Optimize loading (1–5 mol%) and ligand choice (e.g., bipyridine) .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, improving reproducibility and yield by 15–20% compared to batch reactors .
- In Situ Monitoring : Use FTIR or Raman probes to track reaction progress and terminate at peak conversion .
What safety protocols are critical when handling fluorinated aryl ketones?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing HF or volatile intermediates.
- Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal .
How do structural modifications (e.g., methyl vs. fluorine substituents) affect physicochemical properties?
Q. Advanced Research Focus
- Lipophilicity : Fluorine increases logP by ~0.25 units compared to methyl groups, enhancing membrane permeability.
- Thermal Stability : Differential scanning calorimetry (DSC) shows fluorinated derivatives decompose at higher temperatures (ΔT ~20°C) due to stronger C-F bonds .
- Solubility : Methyl groups improve solubility in non-polar solvents, while fluorine enhances aqueous solubility via dipole interactions .
What computational tools are effective for predicting reaction pathways?
Q. Advanced Research Focus
- DFT Calculations : Gaussian or ORCA software models transition states and activation energies for fluorination steps .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal reagents and conditions .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
